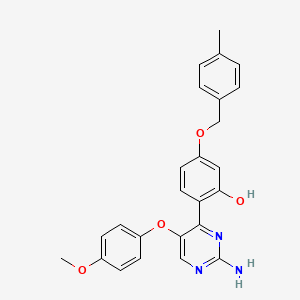

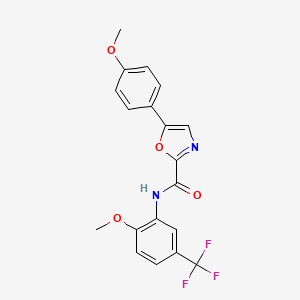

2-(2-氨基-5-(4-甲氧基苯氧基)嘧啶-4-基)-5-((4-甲基苄基)氧基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol is a heterocyclic molecule that contains several functional groups and substituents which may contribute to its chemical reactivity and physical properties. The presence of amino, methoxy, and benzyloxy groups attached to the pyrimidine and phenol moieties suggests potential for a variety of chemical interactions and biological activities.

Synthesis Analysis

The synthesis of related heterocyclic phenols has been demonstrated in the literature. For instance, the preparation of 9-Hydroxypyrido[1,2-a]pyrimidin-4-one was achieved by condensing 2-amino-3-hydroxypyridine with isopropylidene aminomethylenemalonate, leading to an enaminoester intermediate which then underwent cyclization at high temperatures to afford the heterocyclic phenol . This method could potentially be adapted for the synthesis of the compound by substituting the appropriate starting materials and conditions to incorporate the methoxyphenoxy and methylbenzyl groups.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its methoxyphenyl counterpart, has been studied, revealing that the pyrimidine rings are planar with significant displacements of the ring-substituent atoms from this plane . This information can be extrapolated to suggest that the pyrimidine ring in the compound of interest is likely to be planar as well, with potential displacements due to the attached substituents.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the functional groups present. The amino group on the pyrimidine ring is likely to participate in hydrogen bonding, as observed in the isostructural compounds mentioned earlier, which form hydrogen-bonded sheets involving N-H...N and N-H...O interactions . The methoxy and benzyloxy substituents may also influence the reactivity, particularly in reactions involving electrophilic aromatic substitution or deprotection steps.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not provided, the properties of similar compounds can offer some insights. The presence of multiple aromatic rings and heteroatoms suggests that the compound may have a relatively high melting point and may exhibit significant solubility in organic solvents. The electronic structure, indicated by bond distances and polarization in related compounds, suggests that the compound may have a polar nature, which could affect its solubility and interaction with other molecules .

科学研究应用

锌配合物中的自旋相互作用

对类似化合物(如席夫碱和曼尼希碱)的研究表明,锌配合物表现出独特自旋相互作用。这些相互作用对于理解材料的磁性至关重要,这些材料在量子计算和磁存储设备中具有应用。对这些配合物的研究提供了苯酚盐氧化为苯氧基自由基的见解,这些自由基被锌离子稳定,从而导致显着的自旋离域和磁耦合现象 (Orio 等人,2010)。

催化和 DNA 切割中的铜(II)配合物

已合成和表征了含有取代苯酚型配体的铜(II)配合物,证明了其在儿茶酚氧化中的催化活性和通过水解和氧化途径切割 DNA 的能力。这些特性使其成为生物技术应用的潜在候选者,并作为分子生物学中用于操作 DNA 的工具 (Peralta 等人,2010)。

作为酶模型的 GaIII 和 ZnII 配合物

不对称的单核和双核 GaIII 和 ZnII 配合物可作为紫色酸性磷酸酶 (PAPs) 等酶的模型。这些配合物模拟了 PAPs 在水解磷酸单酯中的基本功能,这对于理解酶机制和设计治疗和工业应用的酶抑制剂或模拟物至关重要 (Bosch 等人,2016)。

用于自由基稳定的二苯氧基桥联配合物

三足配体的二苯氧基桥联 CoII 和 ZnII 配合物已被探索用于稳定金属配位的苯氧基自由基物种的能力。这些研究有助于开发具有特定磁性和电子特性的新型材料,可用于各种技术应用,包括催化和有机合成 (Mukherjee 等人,2010)。

作为 ALR2 抑制剂的吡啶并[1,2-a]嘧啶-4-酮衍生物

吡啶并[1,2-a]嘧啶-4-酮衍生物作为醛糖还原酶抑制剂显示出有希望的活性,并具有抗氧化特性。这些化合物对于开发治疗糖尿病并发症等疾病的新疗法非常重要,其中醛糖还原酶起着关键作用 (La Motta 等人,2007)。

属性

IUPAC Name |

2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4/c1-16-3-5-17(6-4-16)15-31-20-11-12-21(22(29)13-20)24-23(14-27-25(26)28-24)32-19-9-7-18(30-2)8-10-19/h3-14,29H,15H2,1-2H3,(H2,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZAWMYGLPSOJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3OC4=CC=C(C=C4)OC)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B3009457.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride](/img/structure/B3009459.png)

![2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B3009463.png)

![3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3009469.png)

![3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione](/img/structure/B3009478.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009479.png)

![4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3009480.png)